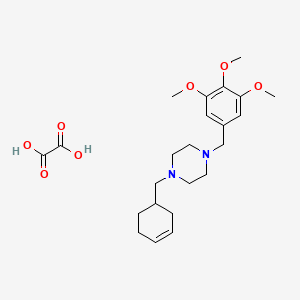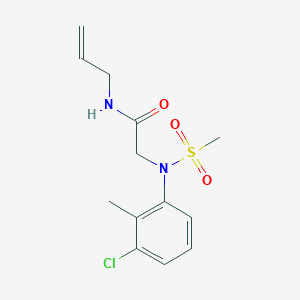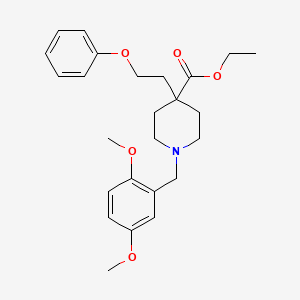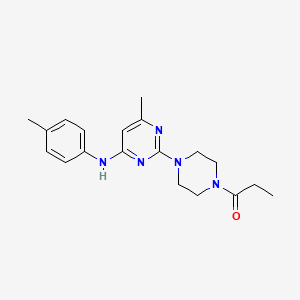![molecular formula C28H32N4O4 B4974345 3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione], commonly known as PPD, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. PPD is a derivative of thalidomide, which is a well-known sedative drug. However, PPD has distinct properties that make it a promising candidate for research in several areas.
作用機序
PPD's mechanism of action is not entirely known, but it is believed to act by inhibiting the activity of TNF-α, a cytokine involved in inflammation and the immune response. PPD has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPD has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. PPD has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. Additionally, PPD has been shown to induce the expression of heat shock proteins, which are involved in cellular stress responses.
実験室実験の利点と制限
PPD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined. PPD is also stable under standard laboratory conditions. However, PPD has some limitations, including its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, PPD's mechanism of action is not entirely understood, which can make it challenging to interpret some experimental results.
将来の方向性
There are several future directions for research on PPD. One potential area of research is the development of PPD-based drugs for cancer treatment. Additionally, research could focus on the use of PPD as a treatment for other inflammatory disorders, such as Crohn's disease and psoriasis. Moreover, research could investigate the potential use of PPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could focus on the development of new synthesis methods for PPD, which could improve its yield and purity.
合成法
PPD can be synthesized in a few steps from commercially available starting materials. The most common method involves the reaction of thalidomide with benzylamine, followed by the reaction with sodium hydride and ethyl acetoacetate. The final product is obtained by treating the intermediate with ammonia and sodium borohydride.
科学的研究の応用
PPD has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Research has shown that PPD can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. PPD has also shown anti-inflammatory properties, which can be useful in treating inflammatory disorders such as rheumatoid arthritis. Moreover, PPD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c33-25-19-23(27(35)31(25)13-11-21-7-3-1-4-8-21)29-15-17-30(18-16-29)24-20-26(34)32(28(24)36)14-12-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQTKDJHRUHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)

![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
